Quinolin-8-yl Carboxamide Motif Confers PARP-1 Pharmacophore Engagement Not Present in N-Phenyl Analogs
The target compound incorporates a quinolin-8-yl group attached via carboxamide linkage, a validated PARP-1 inhibitor pharmacophore. Crystallographic and NMR studies have established that quinoline-8-carboxamides maintain the required bioactive conformation through an intramolecular hydrogen bond between the carboxamide N-H and the quinoline nitrogen [1]. The most active simple quinoline-8-carboxamide, 2-methylquinoline-8-carboxamide, exhibits an IC50 of 500 nM against human recombinant PARP-1, compared with 1.8 μM for the standard inhibitor 5-aminoisoquinolin-1-one (5-AIQ) [1]. In contrast, the closest N-phenyl analog—N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide—lacks the quinoline nitrogen entirely and is therefore incapable of forming this critical intramolecular hydrogen bond; its reported inhibitory activity is against bovine xanthine oxidase (IC50 = 12.4 μM, Ki = 820 nM), a mechanistically unrelated target [2]. A 1-oxo-3-phenylquinoline-8-carboxamide analog showed a substantially weaker PARP-1 IC50 of 23,000 nM, indicating that even within quinoline-8-carboxamides, subtle structural changes profoundly affect potency [3].
| Evidence Dimension | PARP-1 inhibitory potency (pharmacophore validation) |
|---|---|
| Target Compound Data | Quinolin-8-yl carboxamide motif present; PARP-1 engagement potential inferred from validated pharmacophore (intramolecular H-bond capable) |
| Comparator Or Baseline | 2-Methylquinoline-8-carboxamide: PARP-1 IC50 = 500 nM; N,3-diphenyl analog: no PARP-1 pharmacophore (xanthine oxidase IC50 = 12.4 μM, Ki = 820 nM); 1-Oxo-3-phenylquinoline-8-carboxamide: PARP-1 IC50 = 23,000 nM |
| Quantified Difference | 2-Methylquinoline-8-carboxamide is 3.6-fold more potent than 5-AIQ (IC50 1.8 μM); N-phenyl analog targets a different enzyme class entirely |
| Conditions | Inhibition of human recombinant PARP-1 (Trevigen colorimetric assay); bovine xanthine oxidase assay |
Why This Matters
The quinolin-8-yl substituent is not merely a larger aromatic group but a functional pharmacophore enabling PARP-1 engagement, a therapeutic target class inaccessible to N-phenyl oxathiine carboxamide analogs.
- [1] Lord, A.-M.; Mahon, M.F.; Lloyd, M.D.; Threadgill, M.D. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of PARP-1 inhibitor. J. Med. Chem. 2009, 52, 868–877. 2-Methylquinoline-8-carboxamide IC50 = 500 nM; 5-AIQ IC50 = 1.8 μM; intramolecular H-bond confirmed by X-ray/NMR. View Source
- [2] BindingDB BDBM50237977. CHEMBL3310952. N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide: bovine xanthine oxidase IC50 = 1.24E+4 nM (12.4 μM), Ki = 820 nM. View Source
- [3] BindingDB BDBM50255384. CHEMBL481803. 1-Oxo-3-phenylquinoline-8-carboxamide: human recombinant PARP-1 IC50 = 2.30E+4 nM (23 μM) by Trevigen colorimetric assay. View Source
